

# Solubility Profile of Ticagrelor-d4 in Organic Solvents: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of **Ticagrelor-d4**, a deuterated analog of the antiplatelet drug Ticagrelor. While specific quantitative data for **Ticagrelor-d4** is not readily available in published literature, this document compiles extensive solubility data for Ticagrelor in a range of common organic solvents. This information serves as a strong proxy for the solubility characteristics of its deuterated counterpart, given that isotopic labeling is not expected to significantly alter its physicochemical solubility properties in organic media.

## **Core Solubility Data**

The solubility of Ticagrelor has been determined in various organic solvents. The following table summarizes the quantitative data available from multiple sources, providing a comparative reference for laboratory use.



Solvent	Solubility (mg/mL)	Molar Solubility (mol/L)	Temperature (°C)	Reference
Dimethylformami de (DMF)	~ 25	~ 0.048	Not Specified	[1]
Dimethyl sulfoxide (DMSO)	~ 20	~ 0.038	Not Specified	[1]
Ethanol	~ 15	~ 0.029	Not Specified	[1]
Methanol	Freely Soluble	Not Quantified	Not Specified	[2]
Anhydrous Ethanol	Soluble	Not Quantified	Not Specified	[2]
Ethyl Acetate	Soluble	Not Quantified	Not Specified	_
2-Butanone	$7.758 \times 10^{-2}$ (mole fraction)	Not Calculated	40	
Cyclohexanone	> 2-Butanone	Not Calculated	40	
Toluene	$3.0 \times 10^{-5}$ (mole fraction)	Not Calculated	0	_
Acetonitrile	Lower than other tested solvents	Not Calculated	0-40	_
Water	~ 0.01	~ 1.9 x 10 <sup>-5</sup>	Room Temperature	_

Note: The molecular weight of Ticagrelor (522.57 g/mol ) was used for molar solubility calculations. The molecular weight of **Ticagrelor-d4** will be slightly higher.

# **Experimental Protocols**

A detailed understanding of the methodologies used to determine solubility is crucial for reproducing and building upon existing data.



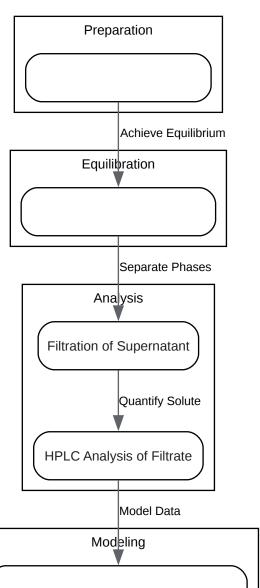
## **Isothermal Dissolution Equilibrium Method**

A study by Wang et al. (2020) utilized the isothermal dissolution equilibrium method to determine the solubility of Ticagrelor in twelve different organic solvents at temperatures ranging from 273.15 to 313.15 K.

### Workflow:

- Sample Preparation: An excess amount of Ticagrelor was added to a known volume of the selected solvent in a sealed container.
- Equilibration: The mixture was continuously stirred at a constant temperature to reach solidliquid phase equilibrium.
- Sampling and Analysis: After reaching equilibrium, the supernatant was filtered to remove undissolved solid. The concentration of Ticagrelor in the filtrate was then determined using High-Performance Liquid Chromatography (HPLC).
- Data Correlation: The experimental solubility data was then correlated using thermodynamic models such as the modified Apelblat equation and the λh equation.





## Isothermal Dissolution Equilibrium Method Workflow

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Caption: Workflow for determining solubility via the isothermal dissolution equilibrium method.

# **Signaling Pathway of Ticagrelor**



Ticagrelor is a direct-acting P2Y12 receptor antagonist. Understanding its mechanism of action provides context for its biological relevance.

# Platelet Surface Inhibition ADP Binds to Reversibly Binds & Inhibits Activates Downstream Effects Leads to

Ticagrelor Mechanism of Action

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Caption: Ticagrelor's role as a reversible antagonist of the P2Y12 receptor.

## **Concluding Remarks**

The solubility data for Ticagrelor in organic solvents provides a critical foundation for the formulation and analytical development of **Ticagrelor-d4**. The provided experimental protocols



offer a starting point for in-house solubility determination. Researchers are encouraged to perform specific solubility studies for **Ticagrelor-d4** to confirm these estimations and further refine formulation strategies.

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## References

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